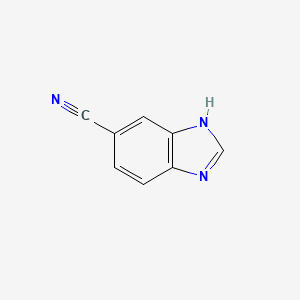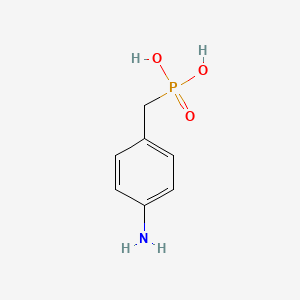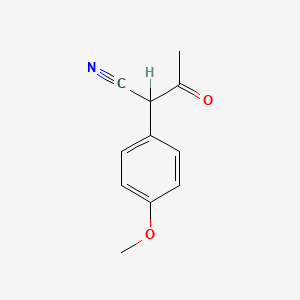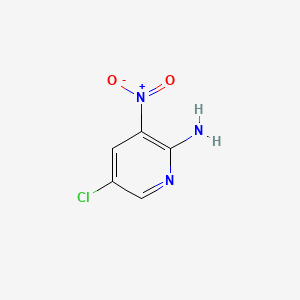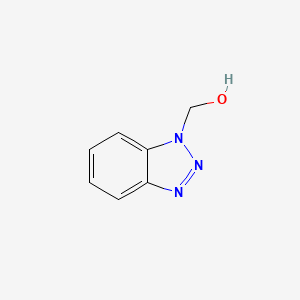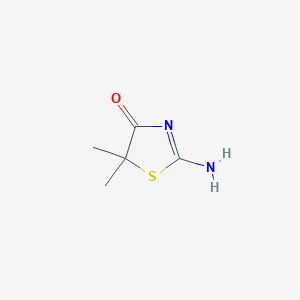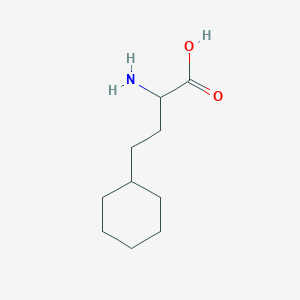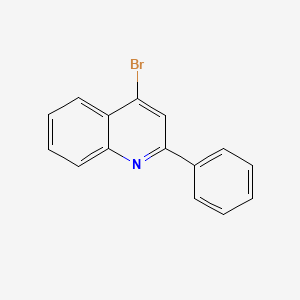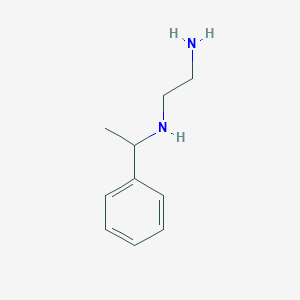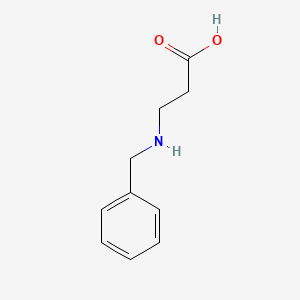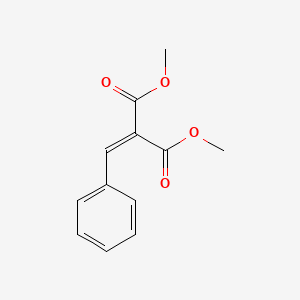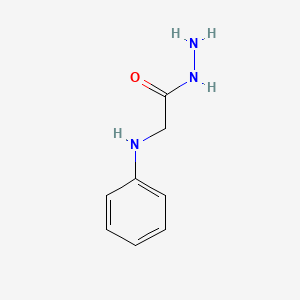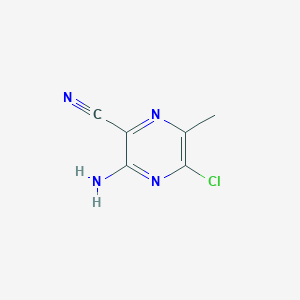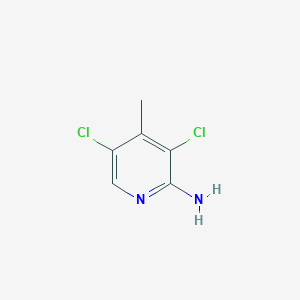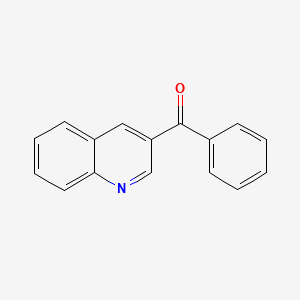
3-Benzoylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Benzoylquinoline and its derivatives involves several chemical reactions, showcasing the compound's versatile reactivity and the creativity in organic synthesis. A notable method includes the treatment of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate in methanol to produce certain 3-Benzoyl derivatives as chief products (Staskun & Es, 1993). Another approach involves the Pd-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines, providing a convenient route to 3-substituted 4-aroylisoquinolines (Dai & Larock, 2002).
Molecular Structure Analysis
The molecular structure of 3-Benzoylquinoline derivatives reveals the presence of strong intramolecular interactions, such as CH···O hydrogen bonds, which significantly influence their chemical behavior and properties. These strong intramolecular hydrogen bonds result in unexpected chemical shifts and contribute to the compound's stability and reactivity (Zhang, Peng, & Chen, 2011).
Chemical Reactions and Properties
3-Benzoylquinoline undergoes various chemical reactions, reflecting its rich chemistry. For instance, its interaction with hypervalent reagents can lead to novel cyclization products, indicative of its potential for creating complex molecular architectures (Yang et al., 2015). Moreover, its derivatives have been explored for their antitumor properties, particularly in targeting the G1 phase of the cell cycle, highlighting their biomedical relevance (Bermejo et al., 2002).
Physical Properties Analysis
The physical properties of 3-Benzoylquinoline derivatives, such as their crystalline structure, are crucial for understanding their potential applications. The study of these properties is facilitated by techniques like X-ray crystallography, which provides detailed insights into the compounds' molecular geometry and interactions (Aliev et al., 1997).
Chemical Properties Analysis
The chemical properties of 3-Benzoylquinoline, such as its reactivity in cross-dehydrogenative coupling reactions, are of significant interest. These reactions enable the synthesis of a wide array of structurally diverse derivatives, showcasing the versatility and utility of 3-Benzoylquinoline as a chemical building block (Wan, Lou, & Liu, 2015).
Applications De Recherche Scientifique
Fluorescent Probing and Sensing
- 3-Benzoylquinoline derivatives have been investigated for their use as fluorescent probes, particularly for sensing aluminum ions (Al3+) in aqueous solutions. These compounds exhibit high selectivity and significant fluorescence enhancement, making them potential candidates for environmental monitoring and analytical chemistry applications (Tian, Xue, & Yang, 2018).
Anticancer Research
- Substituted tetrahydroisoquinolines, which include 3-Benzoylquinoline derivatives, have shown potential as anticancer agents. Their synthesis and evaluation against various cancer cell lines have been part of ongoing research efforts, indicating their significance in the development of novel cancer therapies (Redda, Gangapuram, & Ardley, 2010).
Antibacterial and Anthelmintic Activities
- Research has also been conducted on 3-Benzoylquinoline derivatives for their antibacterial and anthelmintic properties. These studies are important in the quest for new pharmaceutical agents to combat bacterial infections and parasitic worms (Debnath & Manjunath, 2011).
Antitumor Properties
- Certain 3-Benzoylquinoline compounds have been synthesized and tested for their ability to target and arrest cancer cells in specific phases of the cell cycle. This research is crucial in understanding how these compounds can be used to develop more effective cancer treatments (Bermejo et al., 2002).
Organic Synthesis and Chemical Reactions
- 3-Benzoylquinoline has been used in the development of novel synthetic methods for creating isoquinoline derivatives, which are important in organic synthesis and pharmaceutical chemistry (Dai & Larock, 2002).
Neuropharmacological Studies
- Studies involving neurokinin receptor antagonists have utilized derivatives of 3-Benzoylquinoline, particularly in research related to neurological disorders such as schizophrenia. This highlights the compound's relevance in neuropharmacological research (Malherbe et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl(quinolin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYNKRKFORAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319660 | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylquinoline | |
CAS RN |
37045-14-0 | |
| Record name | NSC349015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



